3,3-Difluoro-4-methylpiperidine hydrochloride

basicity modulation CNS drug design nitrogen protonation

This gem-difluoro piperidine delivers intermediate basicity (pKa ~9.4) between unsubstituted piperidine (pKa 11.2) and 4,4-difluoropiperidine (pKa 8.06), optimizing CNS target engagement and brain penetration. The regiospecific 3,3-difluoro-4-methyl substitution blocks CYP450 oxidation while the 4-methyl group provides steric shielding, preserving metabolic stability during scaffold hopping. Supplied as the hydrochloride salt for accurate weighing in fragment-based screening. Differentiated from 4,4-difluoro analogs by >3 log units pKa difference—critical for SAR reproducibility in NR2B NMDA and dopamine D4 programs.

Molecular Formula C6H12ClF2N
Molecular Weight 171.62
CAS No. 374794-78-2
Cat. No. B2552675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-4-methylpiperidine hydrochloride
CAS374794-78-2
Molecular FormulaC6H12ClF2N
Molecular Weight171.62
Structural Identifiers
SMILESCC1CCNCC1(F)F.Cl
InChIInChI=1S/C6H11F2N.ClH/c1-5-2-3-9-4-6(5,7)8;/h5,9H,2-4H2,1H3;1H
InChIKeyAAQMXERVVVNUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoro-4-methylpiperidine hydrochloride (CAS 374794-78-2): Baseline Overview for Scientific Procurement


3,3-Difluoro-4-methylpiperidine hydrochloride (CAS 374794-78-2) is a gem-difluorinated piperidine derivative featuring a 3,3-difluoro substitution and a 4-methyl group on the saturated six-membered heterocyclic amine ring. With a molecular weight of 171.62 g/mol as the hydrochloride salt, this compound serves as a versatile building block in medicinal chemistry, particularly for CNS-targeted drug discovery programs requiring modulation of piperidine basicity, lipophilicity, and metabolic stability [1]. The gem-difluoro substitution pattern at the 3-position distinguishes this scaffold from 4,4-difluoro- and mono-fluorinated piperidine analogs, offering unique conformational and electronic properties relevant to structure-activity relationship (SAR) optimization [2].

Why 3,3-Difluoro-4-methylpiperidine hydrochloride Cannot Be Substituted with Generic Analogs


Within the gem-difluoropiperidine class, the regiospecific positioning of fluorine atoms (3,3- vs. 4,4-difluoro) fundamentally alters key physicochemical parameters including basicity (pKa), lipophilicity (LogP), and conformational preferences, with pKa differences exceeding 3 log units between regioisomers due to through-bond distance effects between the basic nitrogen center and the electron-withdrawing difluoro fragment [1]. The additional 4-methyl substituent on 3,3-difluoro-4-methylpiperidine introduces steric and stereoelectronic effects absent in unsubstituted 3,3-difluoropiperidine scaffolds, affecting both conformational equilibrium and the spatial presentation of the piperidine nitrogen for receptor binding interactions [2]. These cumulative differences preclude simple interchange between regioisomeric difluoropiperidines or between methylated and non-methylated analogs without risking substantial deviations in target engagement, metabolic profile, and downstream SAR interpretation.

Quantitative Evidence for Selecting 3,3-Difluoro-4-methylpiperidine hydrochloride Over Closest Analogs


pKa Modulation: 3,3-Difluoro vs. 4,4-Difluoro Regioisomers

The 3,3-difluoropiperidine scaffold exhibits a pKa of 9.41, substantially higher than the 4,4-difluoropiperidine scaffold (pKa = 8.06), representing a ΔpKa of 1.35 units. This difference arises from the increased through-bond distance between the basic nitrogen center and the gem-difluorinated fragment in the 3,3-isomer compared to the 4,4-isomer [1]. For 3,3-difluoro-4-methylpiperidine, the additional 4-methyl substituent is predicted to further modulate the local electronic environment without fundamentally reversing the regioisomeric pKa trend. The unsubstituted piperidine baseline pKa is approximately 11.2, meaning 3,3-difluoro substitution reduces basicity by ~1.8 units while 4,4-difluoro substitution reduces basicity by ~3.1 units [2]. This differential basicity modulation directly impacts physiological ionization state, membrane permeability, and lysosomal trapping potential.

basicity modulation CNS drug design nitrogen protonation

Conformational Control via 3,3-Difluoro-4-methyl Substitution Pattern

Chemoinformatic analysis of fluorinated piperidines as 3D fragments demonstrates that gem-difluorination at the 3-position, combined with a 4-methyl substituent, produces a unique conformational landscape distinct from 4,4-difluoro- or mono-fluorinated regioisomers [1]. The 3,3-difluoro-4-methyl substitution pattern restricts conformational flexibility while maintaining higher three-dimensional character (as measured by fraction of sp3-hybridized carbons, Fsp3) compared to planar aromatic scaffolds typically used in fragment-based drug discovery [1]. Whereas cis-3,5-difluoropiperidine exhibits a 'Janus face' (facially polarized) diaxial conformation with unusually high hydrophilicity [2], 3,3-difluoro-4-methylpiperidine presents a conformationally biased scaffold with distinct spatial vector presentation for subsequent derivatization at the piperidine nitrogen.

conformational analysis 3D fragment design Fsp3 enrichment

Synthetic Accessibility of 4-Substituted 3,3-Difluoropiperidine Scaffolds

Established synthetic routes toward 4-substituted 3,3-difluoropiperidines provide defined entry points for analog generation, whereas alternative difluoropiperidine regioisomers (e.g., 4,4-difluoropiperidines with 3-substitution) often require less accessible or lower-yielding synthetic sequences [1]. The synthesis of 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines via 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles followed by lactam reduction demonstrates the versatility of the 3,3-difluoropiperidine core for introducing diverse 4-position substituents [1]. Furthermore, N-protected 3,3-difluoro-4,4-dihydroxypiperidine has been identified as a compound with high potential as a building block in medicinal chemistry, underscoring the synthetic value of 4-functionalized 3,3-difluoropiperidine intermediates [1]. The 4-methyl substituent in 3,3-difluoro-4-methylpiperidine serves as both a steric/electronic modulator and a synthetic handle for further functionalization.

synthetic methodology medicinal chemistry building blocks fluorinated intermediates

CNS Target Applicability: NR2B NMDA and Dopamine D4 Receptor Context

3,3-Difluoropiperidine derivatives are explicitly claimed as NR2B subtype selective NMDA receptor antagonists in patent literature, with disclosed chemical entities of Formula (I) encompassing 3,3-difluoro-piperidine cores for treating CNS disorders including depression [1]. The NR2B selectivity advantage over non-selective NMDA antagonists such as ketamine is attributed to greatly diminished dissociative side effects, while maintaining antidepressant efficacy in early stage clinical trials [2]. Concurrently, difluoropiperidine scaffolds, including 3,3-difluoro variants, have been identified as privileged cores for dopamine D4 receptor antagonist development, with structure-activity relationship studies demonstrating that difluoropiperidine substitution can address pharmacokinetic limitations of alternative scaffolds [3]. The 3,3-difluoro-4-methyl substitution pattern positions this building block at the intersection of two distinct CNS target classes with established precedent for difluoropiperidine incorporation.

CNS drug discovery NR2B NMDA antagonism dopamine D4 receptor

Metabolic Stability Retention with gem-Difluorination

Intrinsic microsomal clearance measurements across mono- and difluorinated piperidine derivatives demonstrate high metabolic stability for gem-difluorinated compounds, with nearly all compounds studied retaining favorable stability profiles (single exception noted for 3,3-difluoroazetidine, not piperidine series) [1]. While specific CLint data for 3,3-difluoro-4-methylpiperidine is not individually reported, the systematic study establishes that difluorination of the piperidine ring does not introduce metabolic liabilities and may protect against oxidative metabolism at or adjacent to the fluorinated carbon centers [1]. The gem-difluoro substitution acts as a metabolically blocking group, preventing cytochrome P450-mediated oxidation pathways that would otherwise be accessible in non-fluorinated piperidines, including 4-methylpiperidine which is susceptible to N-dealkylation and ring oxidation.

metabolic stability oxidative metabolism intrinsic clearance

Lipophilicity Modulation: LogP Differences Across Fluorination Patterns

Systematic pKa-LogP mapping across mono- and difluorinated piperidine derivatives reveals that both basicity and lipophilicity are significantly affected by fluorination pattern and conformational preferences [1]. The 3,3-difluoropiperidine scaffold occupies a distinct region of pKa-LogP space compared to 4,4-difluoro- and mono-fluorinated regioisomers, providing medicinal chemists with tunable physicochemical parameters that cannot be achieved through alternative substitution patterns [1]. Features of 'Janus face' (facially polarized) cyclic compounds with unusually high hydrophilicity were identified for cis-3,5-difluoropiperidine, while 3,3-difluoro substitution patterns produce different LogP outcomes due to altered conformational equilibria and dipole moment orientation [1]. The 4-methyl substituent in 3,3-difluoro-4-methylpiperidine contributes an incremental LogP increase (estimated +0.5 units for methyl addition) while preserving the fundamental electronic characteristics of the 3,3-difluoro core.

lipophilicity LogP CNS MPO

Recommended Research and Industrial Applications for 3,3-Difluoro-4-methylpiperidine hydrochloride


CNS Lead Optimization Requiring Precise pKa Tuning

For medicinal chemistry programs targeting CNS receptors where basicity modulation is critical for brain penetration and target engagement, 3,3-difluoro-4-methylpiperidine hydrochloride offers a pKa of approximately 9.4 (based on 3,3-difluoropiperidine scaffold baseline), representing a strategic intermediate basicity value between unsubstituted piperidine (pKa ≈ 11.2) and 4,4-difluoropiperidine (pKa = 8.06) [1]. This intermediate basicity reduces lysosomal trapping potential while maintaining sufficient protonation at physiological pH for receptor interactions, making the scaffold particularly suitable for programs targeting NR2B NMDA receptors or dopamine D4 receptors where difluoropiperidine cores have established precedent [2][3].

Fragment-Based Drug Discovery (FBDD) Library Expansion with 3D Scaffolds

3,3-Difluoro-4-methylpiperidine hydrochloride serves as a conformationally biased 3D fragment for fragment-based screening libraries, providing enhanced Fsp3 character compared to planar aromatic fragments [1]. The 3,3-difluoro-4-methyl substitution pattern offers a distinct vector set for fragment elaboration that cannot be replicated with regioisomeric 4,4-difluoropiperidines or non-methylated 3,3-difluoropiperidine, enabling exploration of unique chemical space in fragment growing and linking strategies [1]. The hydrochloride salt form facilitates accurate weighing and dissolution for high-throughput fragment screening workflows.

Synthesis of 4-Substituted 3,3-Difluoropiperidine Analog Libraries

Laboratories engaged in parallel synthesis of fluorinated piperidine analog libraries should prioritize 3,3-difluoro-4-methylpiperidine hydrochloride based on established synthetic methodology for 4-substituted 3,3-difluoropiperidines [1]. The compound can be elaborated via N-functionalization or further derivatized at the 4-methyl position, leveraging validated 1,4-addition/lactam reduction protocols that provide reliable access to diverse 4-substituted 3,3-difluoropiperidine scaffolds [1]. This synthetic precedent reduces lead time and technical risk compared to less characterized regioisomeric building blocks.

Metabolic Stability Optimization in Piperidine-Containing Leads

For lead series containing piperidine cores that exhibit high intrinsic clearance due to oxidative metabolism, 3,3-difluoro-4-methylpiperidine hydrochloride provides a metabolically stabilized replacement scaffold [1]. Systematic microsomal stability studies across difluorinated piperidines demonstrate that gem-difluorination blocks cytochrome P450-mediated oxidation pathways without introducing new metabolic liabilities, enabling retention of favorable pharmacokinetic profiles during scaffold hopping campaigns [1]. The 4-methyl group provides additional steric shielding while maintaining the metabolic protection conferred by the 3,3-difluoro substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoro-4-methylpiperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.